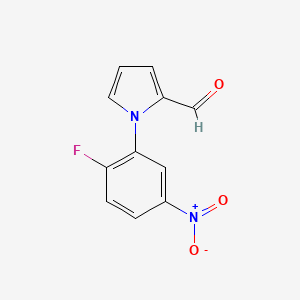
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C10H7FN2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both a fluorine and a nitro group on the phenyl ring
Méthodes De Préparation
The synthesis of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluorobenzene to introduce the nitro group. This is followed by a series of reactions to form the pyrrole ring and introduce the aldehyde group at the 2-position. The reaction conditions often involve the use of strong acids, bases, and various organic solvents to facilitate the transformations. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or ammonia.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with alcohols to form acetals.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving aldehyde or nitro group transformations.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism by which 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on the specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The nitro group can undergo redox reactions, influencing cellular redox states. The fluorine atom can affect the compound’s lipophilicity and its ability to interact with biological membranes.
Comparaison Avec Des Composés Similaires
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds such as:
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole:
2-fluoro-5-nitrophenyl isocyanate: Contains an isocyanate group instead of a pyrrole ring, leading to different reactivity and uses.
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2,5-dione:
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H7FN2O3 |
|---|---|
Poids moléculaire |
234.18 g/mol |
Nom IUPAC |
1-(2-fluoro-5-nitrophenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O3/c12-10-4-3-8(14(16)17)6-11(10)13-5-1-2-9(13)7-15/h1-7H |
Clé InChI |
RMGINRGCCGXVHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


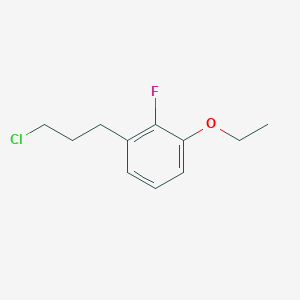
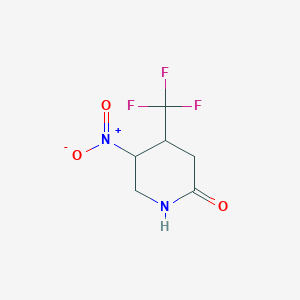

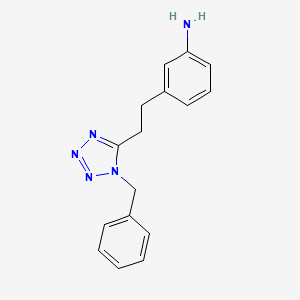

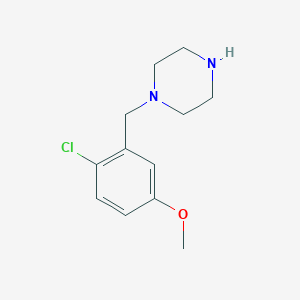
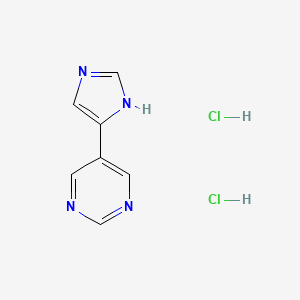
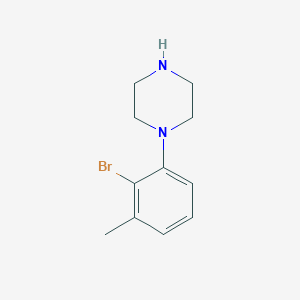

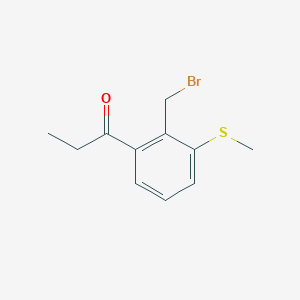
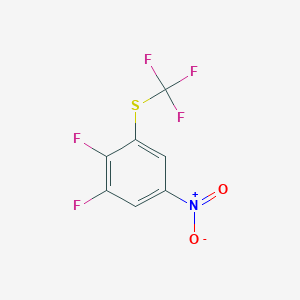
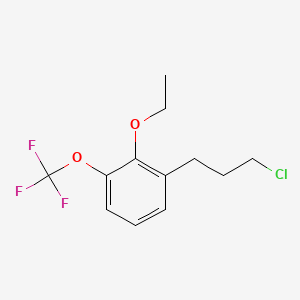

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B14053041.png)
